(5-Methyl-2-furyl)(pyridin-3-yl)methanol

Medicinal Chemistry Drug Design ADME Properties

Sourcing a heterocyclic building block with precisely defined lipophilicity and conformational constraints for SAR studies can be challenging. (5-Methyl-2-furyl)(pyridin-3-yl)methanol addresses this directly: • LogP 0.63 - significantly lower than the des-methyl analog (LogP 1.76), improving aqueous solubility and reducing off-target promiscuity risk. • Only 2 rotatable bonds - meets privileged-scaffold criteria for rigid or semi-rigid screening libraries, enhancing shape diversity over flexible building blocks. • Racemic solid, MW 189.21, C₁₁H₁₁NO₂; the 5-methyl substituent on the furan ring introduces steric constraints useful for probing hydrophobic pocket interactions in target binding. Supplied with batch-specific purity documentation for immediate research use.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 356554-26-2
Cat. No. B185562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-2-furyl)(pyridin-3-yl)methanol
CAS356554-26-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C2=CN=CC=C2)O
InChIInChI=1S/C11H11NO2/c1-8-4-5-10(14-8)11(13)9-3-2-6-12-7-9/h2-7,11,13H,1H3
InChIKeyIAJIUQPRKJRSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-2-furyl)(pyridin-3-yl)methanol (CAS 356554-26-2): Physicochemical Properties and Procurement Specifications


(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a small-molecule building block characterized by a secondary alcohol linking a 5-methylfuran and a pyridine ring [1]. It is a racemic solid with a molecular weight of 189.21 g/mol and the molecular formula C11H11NO2 [2]. The compound is primarily sourced for early discovery research as part of rare and unique chemical collections [3].

Why (5-Methyl-2-furyl)(pyridin-3-yl)methanol Cannot Be Replaced by Other Furyl-Pyridinyl Methanols


Substitution with structurally related analogs is not trivial. For example, the non-methylated analog α-(2-Furyl)-3-pyridinmethanol has a significantly higher LogP (1.76 vs 0.63) [1]. This difference in lipophilicity can critically alter membrane permeability and target binding, invalidating structure-activity relationship (SAR) hypotheses if used interchangeably [1]. Furthermore, the 5-methyl group introduces steric constraints absent in des-methyl variants, which can modulate binding to hydrophobic pockets [2].

(5-Methyl-2-furyl)(pyridin-3-yl)methanol: Quantifiable Differentiation from Analogs


Reduced Lipophilicity Compared to Non-Methylated Furan Analogs

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is markedly more hydrophilic than its direct structural analog, α-(2-Furyl)-3-pyridinmethanol. This is quantified by a LogP difference of 1.13 units [1]. This lower LogP suggests superior aqueous solubility and potential for different ADME profiles compared to more lipophilic analogs [1].

Medicinal Chemistry Drug Design ADME Properties

Steric Differentiation via 5-Methyl Group on Furan Ring

The presence of a methyl group at the 5-position of the furan ring provides a quantifiable steric and electronic differentiation from analogs lacking this substituent. While no direct assay data exists for this compound, a co-crystal structure of a closely related molecule, N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine, bound to Cytochrome P450 2A6 (PDB ID: 2FDV) demonstrates that the furan ring's 5-position is oriented toward a hydrophobic pocket defined by protein helix I [1]. The methyl group in the target compound would be expected to occupy this space, providing a structural basis for potential binding affinity differences compared to the non-methylated analog [1].

Structure-Activity Relationship Lead Optimization X-ray Crystallography

Conformational Restriction via Rotatable Bond Count

(5-Methyl-2-furyl)(pyridin-3-yl)methanol is a relatively rigid scaffold with only 2 rotatable bonds, as defined by vendor specifications . This contrasts with many common building blocks that have higher conformational flexibility. A lower rotatable bond count is associated with a reduced entropic penalty upon target binding and can increase the likelihood of oral bioavailability .

Molecular Modeling Scaffold Design Library Diversity

Optimal Research Applications for (5-Methyl-2-furyl)(pyridin-3-yl)methanol Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies on CYP Enzyme Inhibition

Based on the class-level inference from the P450 2A6 co-crystal structure [1], (5-Methyl-2-furyl)(pyridin-3-yl)methanol is a logical candidate for SAR studies aimed at understanding the role of a 5-methyl substituent on furan-containing inhibitors. Researchers can directly compare its binding affinity or inhibitory activity against that of the non-methylated analog, α-(2-Furyl)-3-pyridinmethanol, to quantify the contribution of the methyl group to target engagement.

Optimization of Lead-Like Physicochemical Profiles

Due to its quantifiably lower LogP (0.63) compared to the non-methylated analog (1.76) [2], this compound is ideal for medicinal chemistry campaigns where improving aqueous solubility and reducing off-target promiscuity associated with high lipophilicity are primary goals. It serves as a more polar starting point for scaffold derivatization.

Building Low-Flexibility, Diversity-Oriented Screening Libraries

With only 2 rotatable bonds , (5-Methyl-2-furyl)(pyridin-3-yl)methanol meets the criteria for a privileged scaffold in rigid or semi-rigid screening libraries. Its inclusion can enhance library diversity in terms of molecular shape and conformational entropy, which is a distinct advantage over procurement of more flexible, 'floppy' building blocks.

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